(1,3-benzodioxol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine
Overview
Description
(1,3-benzodioxol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.10889899 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoredox Catalysis in Synthesis
Eosin Y, an organic dye activated as a photoredox catalyst, demonstrates the potential of similar compounds in facilitating the synthesis of triarylpyridines under ambient conditions. This application emphasizes the role of similar chemical structures in the development of novel synthetic pathways, leveraging photoredox catalysis for efficient chemical transformations (Rajendra S Rohokale et al., 2016).
Asymmetric 1,3-Dipolar Cycloaddition
The synthesis of bioactive molecules using asymmetric 1,3-dipolar cycloaddition highlights the importance of similar chemical structures in accessing various bioactive compounds. This approach underscores the utility of such compounds in constructing complex molecules with potential therapeutic applications (P. Kotian et al., 2005).
Directing Groups in Synthesis
Primary amines, including structures similar to the compound , act as efficient directing groups in the Ru-catalyzed synthesis of isoquinolines and related heterocycles. This application showcases the versatility of such compounds in directing chemical reactions to achieve specific structural motifs, which are crucial in the synthesis of complex organic molecules (P. Villuendas & E. Urriolabeitia, 2013).
Metal-free Oxidative C–H Functionalization
The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through metal-free oxidative strategies demonstrates the application of similar compounds in constructing biologically potent molecules. This method highlights the environmental and practical advantages of metal-free approaches in organic synthesis, particularly for the functionalization of C–H bonds (A. Mariappan et al., 2016).
Coordination Polymers and Molecular Recognition
The construction of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands demonstrates the potential of similar compounds in materials science. These polymers' luminescent properties and structural versatility underline their significance in developing functional materials with potential applications in sensing, catalysis, and optoelectronics (Zhuyan Zhang et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-4-17(19-18(5-1)22-14-23-19)12-21(11-16-6-8-24-13-16)10-15-3-2-7-20-9-15/h1-9,13H,10-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXRHFPJKGLSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN(CC3=CN=CC=C3)CC4=CSC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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